molecular formula C6H12N2O2 B8018399 Propan-2-yl 3,3-diaminoprop-2-enoate

Propan-2-yl 3,3-diaminoprop-2-enoate

Cat. No.: B8018399
M. Wt: 144.17 g/mol
InChI Key: YTQNKQBAAQZPOH-UHFFFAOYSA-N
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Description

Propan-2-yl 3,3-diaminoprop-2-enoate is an organic compound characterized by a propenoate ester backbone substituted with two amino groups at the 3,3-positions and an isopropyl ester group.

Properties

IUPAC Name

propan-2-yl 3,3-diaminoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(2)10-6(9)3-5(7)8/h3-4H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQNKQBAAQZPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,3-diaminoprop-2-enoate typically involves the reaction of isopropyl alcohol with 3,3-diaminoprop-2-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,3-diaminoprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

Propan-2-yl 3,3-diaminoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,3-diaminoprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amine groups in the compound can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis to release the active amine moiety, which can then interact with biological targets. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

2-(Diethylamino)ethyl 3,3-Diphenyl-2-propenoate

Key Identifiers :

  • CAS No.: 101952-46-9
  • Molecular Formula: C₂₁H₂₅NO₂
  • Substituents: Diethylaminoethyl ester, diphenyl groups at the 3,3-positions.

Structural and Functional Differences :

  • The diphenyl groups introduce significant hydrophobicity, reducing aqueous solubility compared to Propan-2-yl 3,3-diaminoprop-2-enoate, which has hydrophilic amino groups.
  • Reactivity: The electron-withdrawing diphenyl groups in the analog could stabilize the enoate system, reducing electrophilicity. In contrast, the electron-donating amino groups in this compound may increase nucleophilic character .

Table 1: Comparative Properties

Property This compound 2-(Diethylamino)ethyl 3,3-Diphenyl-2-propenoate
Molecular Formula Not explicitly provided C₂₁H₂₅NO₂
Key Substituents 3,3-Diamino, isopropyl ester 3,3-Diphenyl, diethylaminoethyl ester
Solubility Likely higher in polar solvents Predominantly lipophilic
Reactivity Potential nucleophilic activity Stabilized enoate system

Propan-2-yl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate

Key Identifiers :

  • CAS RN : 67-63-0
  • Molecular Formula: C₇H₁₈NO₃P

Structural and Functional Differences :

  • The hydroxyethyl and methyl groups on nitrogen contrast with the diamine substituents in this compound, likely reducing basicity but enhancing steric bulk.
  • Applications: Phosphonamidoates are often used as enzyme inhibitors or ligands in catalysis, whereas the diaminopropenoate structure may be more suited to peptide-like interactions or as a building block in drug design .

Table 2: Functional Group Impact

Feature This compound Propan-2-yl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate
Backbone Propenoate ester Phosphonamidoate
Key Functional Groups 3,3-Diamino Hydroxyethyl, dimethylphosphonamidoate
Electronic Effects Electron-donating amino groups Electron-withdrawing phosphorus
Potential Applications Drug delivery, agrochemicals Catalysis, enzyme inhibition

General Trends in Substituent Effects

  • Amino vs. Aryl Groups: Amino substituents enhance solubility and reactivity in polar environments, while aryl groups (e.g., diphenyl in ) increase hydrophobicity and stability .

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